Methyl 8-aminoquinoline-6-carboxylate Methyl 8-aminoquinoline-6-carboxylate
Brand Name: Vulcanchem
CAS No.: 1303890-27-8
VCID: VC2991632
InChI: InChI=1S/C11H10N2O2/c1-15-11(14)8-5-7-3-2-4-13-10(7)9(12)6-8/h2-6H,12H2,1H3
SMILES: COC(=O)C1=CC(=C2C(=C1)C=CC=N2)N
Molecular Formula: C11H10N2O2
Molecular Weight: 202.21 g/mol

Methyl 8-aminoquinoline-6-carboxylate

CAS No.: 1303890-27-8

Cat. No.: VC2991632

Molecular Formula: C11H10N2O2

Molecular Weight: 202.21 g/mol

* For research use only. Not for human or veterinary use.

Methyl 8-aminoquinoline-6-carboxylate - 1303890-27-8

Specification

CAS No. 1303890-27-8
Molecular Formula C11H10N2O2
Molecular Weight 202.21 g/mol
IUPAC Name methyl 8-aminoquinoline-6-carboxylate
Standard InChI InChI=1S/C11H10N2O2/c1-15-11(14)8-5-7-3-2-4-13-10(7)9(12)6-8/h2-6H,12H2,1H3
Standard InChI Key VYXZUOSQEKQOKI-UHFFFAOYSA-N
SMILES COC(=O)C1=CC(=C2C(=C1)C=CC=N2)N
Canonical SMILES COC(=O)C1=CC(=C2C(=C1)C=CC=N2)N

Introduction

Methyl 8-aminoquinoline-6-carboxylate is a nitrogen-containing heterocyclic compound with significant potential in various chemical and biological applications. Its unique molecular structure includes an amino group and a carboxylate ester, which contribute to its versatility in organic synthesis and medicinal chemistry. This compound is recognized by its Chemical Abstracts Service (CAS) Number 1303890-27-8 and has a molecular weight of 202.21 g/mol.

Veterinary Medicine

Methyl 8-aminoquinoline-6-carboxylate is explored for its use in veterinary medicine, particularly in developing treatments for animals. It is formulated into medications to combat parasitic infections and used in diagnostic agents to detect diseases in livestock and pets.

Analytical Chemistry

In analytical chemistry, this compound is utilized in the fabrication of chemical sensors due to its responsive molecular structure. It is incorporated into the sensing layer of electrodes for electrochemical sensors and used in the development of colorimetric and fluorometric sensors.

Microbiology

The compound is investigated for its antimicrobial properties against a range of pathogens. It serves as a core structure for developing new antimicrobial agents and is tested against bacterial and fungal strains to assess efficacy.

Bioimaging and Molecular Biology

Methyl 8-aminoquinoline-6-carboxylate is applied in the design of fluorescent probes for bioimaging applications. It is incorporated into compounds that selectively stain cellular components and used in probes that can be tracked within living organisms.

Materials Engineering

As a corrosion inhibitor, it is added to coatings to protect metals and alloys. Studies suggest that its derivatives can effectively inhibit corrosion, extending the lifespan of materials.

Physical Chemistry and Material Science

In physical chemistry and material science, the compound is used in the synthesis of liquid crystal materials for display technologies. It acts as a component in forming mesophases and is integrated into liquid crystal displays (LCDs) as an active element.

Pharmacokinetics

Methyl 8-aminoquinoline-6-carboxylate serves as a model compound in studies of drug metabolism and pharmacokinetics. It is analyzed to understand its biotransformation in biological systems and used to predict the behavior of related compounds in vivo.

Synthesis and Chemical Reactions

The synthesis of methyl 8-aminoquinoline-6-carboxylate typically involves several steps, often starting from quinoline derivatives. The compound participates in various chemical reactions, including those that form chelate complexes with transition metals, enhancing its utility in catalysis and material science.

Biological Activities and Related Compounds

Methyl 8-aminoquinoline-6-carboxylate exhibits notable biological activities, primarily attributed to its structural relationship with other 8-aminoquinoline derivatives. These compounds have been studied for their antimalarial properties, impacting multiple life-cycle stages of Plasmodium species. For example, primaquine and tafenoquine, both derivatives of 8-aminoquinoline, are known for their efficacy against malaria.

Table: Comparison of Related Compounds

Compound NameStructural FeaturesNotable Activities
PrimaquineAminoquinoline derivativeAntimalarial activity
TafenoquineLong half-life aminoquinolineAntimalarial activity
Methyl 7-aminoquinoline-6-carboxylateSimilar amino group at position 7Potentially similar biological effects
Methyl 6-methoxyquinolineMethoxy group substitutionVaries from antimalarial properties

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